3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
The compound 3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic derivative of the 1,4-dihydroquinolin-4-one scaffold. Its structure features a 2,4-dimethylbenzenesulfonyl group at position 3, an ethyl group at position 1, a fluorine atom at position 6, and a piperidine ring at position 5. The ethyl and piperidinyl substituents may modulate solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)22-9-8-16(2)12-17(22)3)24(28)18-13-19(25)21(14-20(18)26)27-10-6-5-7-11-27/h8-9,12-15H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIWDIASHGBAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors One common approach is to use a quinoline derivative as the starting material, which undergoes sulfonylation with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinolone ring.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinolone N-oxides.
Reduction: Reduced quinolone derivatives.
Substitution: Various substituted quinolone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antibacterial and antiviral properties due to its quinolone core.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of DNA processes and ultimately causing bacterial cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, making it more effective.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a family of dihydroquinolin-4-one derivatives with variable sulfonyl, alkyl, and heterocyclic substituents. Key structural analogs include:
Impact of Substituent Modifications
Sulfonyl Group Variations :
The 2,4-dimethylbenzenesulfonyl group in the target compound introduces steric bulk and electron-donating methyl groups compared to the unsubstituted benzenesulfonyl group in the analog from . This may enhance lipophilicity and influence binding specificity in enzyme pockets.Alkyl Chain Length :
The ethyl group at position 1 (target compound) versus propyl (analog in ) affects molecular volume and hydrophobicity. Shorter alkyl chains (ethyl) may reduce metabolic instability compared to longer chains (propyl), though experimental validation is required.- Heterocyclic Moieties: The piperidinyl group (target compound) versus piperazinium (analog in ) alters charge and hydrogen-bonding capacity.
Crystallographic and Computational Insights
- The analog in was crystallographically characterized, revealing intermolecular hydrogen bonds involving the carboxy and piperazinium groups. This suggests that similar derivatives (including the target compound) may exhibit stable crystal packing, relevant for formulation studies.
Biological Activity
The compound 3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one represents a novel class of biologically active molecules with potential therapeutic applications. This article synthesizes available research findings on its biological activity, including synthesis methods, mechanisms of action, and pharmacological evaluations.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a quinolinone core with various substituents that enhance its biological properties. The synthesis typically involves multi-step reactions including sulfonylation and cyclization processes. For example, the sulfonylation can be achieved using 2,4-dimethylbenzenesulfonyl chloride , which is a key precursor in the synthesis of this compound .
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfonylation | Chlorosulfonic acid at low temperature | 75 |
| 2 | Cyclization | Pd-catalyzed Suzuki coupling | 70 |
| 3 | Demethylation | Boron tribromide treatment | 92 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it exhibits potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are crucial in neurodegenerative diseases like Alzheimer’s . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Pharmacological Evaluations
Recent evaluations have demonstrated that the compound possesses significant antioxidant properties alongside its enzyme inhibition capabilities. For instance, in vitro assays have shown that it can scavenge free radicals effectively, contributing to its neuroprotective effects .
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of similar quinoline derivatives, compounds exhibiting structural similarities to This compound were found to significantly reduce oxidative stress markers in neuronal cell lines. The IC50 values for AChE inhibition were reported in the range of 0.5 - 5 µM , indicating high potency .
Case Study 2: Antioxidant Activity
Another study focused on antioxidant activity revealed that derivatives with similar sulfonamide groups demonstrated superior scavenging capabilities against DPPH radicals compared to standard antioxidants like ascorbic acid. This suggests that the incorporation of the 2,4-dimethylbenzenesulfonyl moiety enhances the overall antioxidant profile of the compound .
Q & A
Q. What theoretical models explain the compound’s fluorescence properties and their pH dependence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
